molecular formula C9H8N4O2 B15363621 Methyl 1-(2-pyridyl)triazole-4-carboxylate CAS No. 23947-14-0

Methyl 1-(2-pyridyl)triazole-4-carboxylate

Cat. No.: B15363621
CAS No.: 23947-14-0
M. Wt: 204.19 g/mol
InChI Key: UPCLKLKFVIBJOV-UHFFFAOYSA-N
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Description

Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate: is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring

Synthetic Routes and Reaction Conditions:

  • Heterocyclic Synthesis: The compound can be synthesized through the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate and methyl chloroformate in the presence of a base.

  • Cyclization Reactions: Cyclization of appropriate precursors, such as 2-pyridinecarboxaldehyde and azides, can also be employed to form the triazole ring.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.

  • Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and consistency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug design. Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • 1-(2-Pyridinyl)ethanone: A related ketone compound.

  • 2-Acetylpyridine: Another acyl derivative of pyridine.

  • Methyl 2-pyridyl ketone: Similar structure with a methyl group attached to the pyridine ring.

Uniqueness: Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview provides a detailed understanding of Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate, its preparation methods, chemical reactions, applications, and comparison with similar compounds

Properties

CAS No.

23947-14-0

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

methyl 1-pyridin-2-yltriazole-4-carboxylate

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-6-13(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3

InChI Key

UPCLKLKFVIBJOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC=N2

Origin of Product

United States

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